(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride
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Overview
Description
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is a chemical compound that features an imidazole ring, a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach includes the use of ammonium acetate and diketones under microwave-assisted conditions to yield substituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The specific conditions, such as temperature, pressure, and solvents, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a range of alkylated imidazoles.
Scientific Research Applications
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Substituted 1H-imidazol-2(3H)-ones: These compounds share the imidazole core and exhibit similar biological activities.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: These esters have similar structural features and are studied for their antifungal properties.
Uniqueness
(2S)-1-(1H-imidazol-1-yl)propan-2-ol hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11ClN2O |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(2S)-1-imidazol-1-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5-6,9H,4H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
MTZWPBCOBNMTPN-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](CN1C=CN=C1)O.Cl |
Canonical SMILES |
CC(CN1C=CN=C1)O.Cl |
Origin of Product |
United States |
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